[2,2'-Bipyridin]-6(1H)-one
Description
Structure
3D Structure
Properties
CAS No. |
101001-90-5 |
|---|---|
Molecular Formula |
C10H8N2O |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
6-pyridin-2-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C10H8N2O/c13-10-6-3-5-9(12-10)8-4-1-2-7-11-8/h1-7H,(H,12,13) |
InChI Key |
KQMDYEHNMPSHJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC(=O)N2 |
Origin of Product |
United States |
Incorporation into Solid Support Frameworks:this Advanced Approach Involves Synthesizing the Bipyridine Ligand As an Integral, Covalently Bonded Part of the Support Material S Structure.
Periodic Mesoporous Organosilicas (PMOs): Novel organosilane precursors containing a 2,2'-bipyridine (B1663995) unit can be used to create PMOs with bipyridine groups densely and regularly packed within the pore walls. acs.org This method yields a "solid chelating ligand" where the catalytic sites are uniformly distributed and exposed on the surface, ready for post-synthetic metalation. acs.org
Organosilica Nanotubes (BPy-NT): Co-condensation of bipyridine-bridged organosilanes can form one-dimensional nanotubes. nih.govresearchgate.netrsc.org Subsequent metalation, for example with iridium, produces robust molecular heterogeneous catalysts. The nanotube architecture offers the added benefit of facilitating the transport of substrates and products to and from the isolated active sites. nih.govrsc.orgaip.org
Covalent Anchoring Via Linkers:in This Strategy, a Pre Synthesized Molecular Catalyst is Attached to a Solid Support Through a Covalent Tether.
Phosphonate (B1237965) Tethers: Rhodium-bipyridine complexes can be derivatized with phosphonate groups, which serve as strong anchors to immobilize the complex onto metal oxide supports like titanium oxide. americanelements.com The specific location and number of these phosphonate tethers on the bipyridine backbone can influence the arrangement of the catalyst on the surface and its resulting reactivity. americanelements.com
Sulfur-Based Anchors: For immobilization on metal surfaces like silver, bipyridine ligands can be functionalized with anchor groups such as disulfides. This modification promotes more efficient nucleation and attachment of single molecules to the surface compared to the unsubstituted parent complex. nih.gov
Surface Adsorption and Encapsulation:this Method Involves Attaching the Catalyst to the Support Surface, Sometimes Followed by the Application of a Protective Overlayer.
Attachment via Acidic Ligands and ALD Overcoating: A molecular catalyst can be bound to a metal oxide support (e.g., SiO₂) through an acidic functional group on the ligand. Subsequently, Atomic Layer Deposition (ALD) can be used to apply a nanometer-thin "encapsulating" layer of a metal oxide (e.g., TiO₂). rsc.orgrsc.org This overcoating physically traps the catalyst on the surface, preventing leaching and deactivation while maintaining catalytic activity. rsc.orgrsc.org
Table 2: Summary of Immobilization Strategies for Bipyridine-Based Catalysts
| Strategy | Support Material | Ligand Integration Method | Key Advantage | Example Application |
|---|---|---|---|---|
| Framework Incorporation | Periodic Mesoporous Organosilica (PMO) | Self-assembly from bipyridine-silane precursor | Uniform, high-density, molecularly-defined sites | Ir-catalyzed C-H borylation |
| Framework Incorporation | Organosilica Nanotubes | Co-condensation with bipyridine-silane precursor | Isolated active sites, enhanced mass transport | Ir-catalyzed C-H oxidation |
| Covalent Anchoring | Titanium Oxide (TiO₂) | Tethering via phosphonate (B1237965) groups on the ligand | Strong covalent bond, tunable surface arrangement | Rh-catalyzed hydrogenation |
| Encapsulation | Silicon Dioxide (SiO₂) / Titanium Dioxide (TiO₂) | Attachment via acidic ligand, followed by ALD overcoat | Prevents catalyst leaching, enhances stability | Ni-catalyzed Suzuki coupling |
Data sourced from references rsc.orgacs.orgnih.govamericanelements.com.
These diverse strategies demonstrate the versatility of bipyridine-based ligands in the design of advanced heterogeneous catalysts, enabling the translation of highly efficient molecular systems into practical, reusable materials.
Catalytic Applications and Mechanistic Insights
[2,2'-Bipyridin]-6(1H)-one as a Constituent of Advanced Catalytic Systems
This compound, often abbreviated as bipy-6-OH, has demonstrated a potent accelerating effect in palladium-catalyzed direct arylation of pyridines and arenes. This ligand is considered a "truly cooperating ligand" because its deprotonated form actively participates in the catalytic cycle. The coordinated, deprotonated ligand functions as an internal base, assisting in the cleavage of the C-H bond. This dual functionality as both a ligand and an intramolecular base eliminates the need for an available coordination site on the metal for an external base. This is a significant advantage, as the requirement for an external base can be a challenge when using chelating ligands in coupling reactions that involve a C-H cleavage step.
Palladium-Catalyzed C-H Activation and Functionalization
The palladium/[2,2'-Bipyridin]-6(1H)-one catalytic system has been successfully employed for the direct arylation of pyridines and other arenes. This method offers a more sustainable approach to forming C-C bonds as it avoids the pre-functionalization of the arene starting material. The reactions catalyzed by this system are notably faster than those using other catalytic systems like Pd(OAc)2/phenanthroline, often reducing reaction times from 30-48 hours to just 6 hours. For instance, the reaction with aryl iodides bearing electron-withdrawing groups can be completed in as little as 2 hours.
A key advantage of using the this compound ligand is the ability to control the regioselectivity of the arylation. In the direct arylation of pyridine (B92270), this catalytic system selectively functionalizes the C-3 position (meta-substitution). This is a significant achievement, as controlling regioselectivity in the functionalization of pyridines can be challenging. The synthesis of aryl pyridines using a Pd(OAc)2/bipy-6-OH mixture exhibits the same meta-selectivity as the Pd(OAc)2/phenanthroline system but with a 5-8 times faster reaction rate.
A noteworthy application of the palladium/[2,2'-Bipyridin]-6(1H)-one system is the ortho-selective C-H arylation of unprotected anilines. This is a significant development because the functionalization of anilines typically requires protection of the amino group to prevent N-arylation. The use of this compound is critical in driving both the chemoselectivity (C-C vs. C-N coupling) and the ortho-regioselectivity of the reaction. The ligand facilitates this by kinetic differentiation in the product-forming step and through its cooperative role in the C-H cleavage. The ortho-selectivity is favored in an anionic intermediate where the NH moiety is deprotonated. This method allows for the direct synthesis of valuable ortho-arylated anilines, avoiding the extra steps of protection and deprotection.
The scope of this reaction is demonstrated in the table below, showing the arylation of various anilines with different aryl halides.
| Aryl Halide | Aniline (B41778) | Product | Yield (%) |
| p-CF3C6H4I | Aniline | 2-(4-(Trifluoromethyl)phenyl)aniline | 75 |
| p-MeOC6H4I | Aniline | 2-(4-Methoxyphenyl)aniline | 68 |
| p-ClC6H4I | 4-Methylaniline | 2-(4-Chlorophenyl)-4-methylaniline | 82 |
| p-CF3C6H4I | 4-Fluoroaniline | 4-Fluoro-2-(4-(trifluoromethyl)phenyl)aniline | 70 |
Mechanistic work has indicated that the direct arylation of pyridine using the this compound ligand proceeds through a Pd(0)/Pd(II) catalytic cycle. This cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by C-H activation of the arene, and finally, reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The cooperating nature of the this compound ligand is essential for the efficiency of this cycle, particularly in the C-H activation step. Because the ligand itself acts as the base for the C-H cleavage, only two coordination sites on the palladium center are necessary for the substrates to coordinate, allowing the strongly bound chelating ligand to be used effectively.
Contributions of the Deprotonated Ligand in C-H Bond Cleavage Assistance
The deprotonated form of this compound, often denoted as bipy-6-O⁻, plays a crucial role as a cooperating ligand in palladium-catalyzed C-H activation. uva.esnih.gov Experimental evidence has unequivocally demonstrated that the deprotonated coordinated ligand functions as an intramolecular base, directly assisting in the cleavage of the C-H bond. uva.esnih.gov This dual functionality as both a ligand and an internal base circumvents the need for an available coordination site on the metal for an external base. uva.esnih.gov This is a common challenge when using chelating ligands in coupling reactions that involve a C-H cleavage step. nih.gov
The isolation and study of relevant intermediates have shown that the bipy-6-O⁻ ligand is strongly coordinating and effectively cooperates in the cleavage of C(sp²)-H bonds. uva.es This cooperative mechanism has been shown to have a strong accelerating effect on the Pd-catalyzed direct arylation of arenes and pyridine. uva.esnih.gov Mechanistic studies indicate that these reactions proceed through a Pd(0)/Pd(II) catalytic cycle. uva.esnih.gov
Synergistic Effects with Ancillary Ligands (e.g., Phosphines like PCy3)
The catalytic activity of systems involving this compound can be significantly enhanced through synergistic effects with ancillary ligands, such as the phosphine (B1218219) ligand tricyclohexylphosphine (B42057) (PCy3). rsc.org The combination of Pd(OAc)2 with a dual ligand system of this compound (bipy-6-OH) and PCy3 leads to a more active catalyst for the non-chelate-assisted direct arylation of simple arenes. rsc.org
Investigation of Bimetallic Pathways and Connected Catalytic Cycles
Mechanistic investigations into the dual ligand system have provided support for the operation of a bimetallic pathway. rsc.org This pathway involves two interconnected catalytic cycles:
A Pd/PCy3 system which is responsible for the oxidative addition and reductive elimination steps. rsc.org
A Pd/bipy-6-OH system that facilitates the C-H activation step. rsc.org
These two cycles are linked by a transmetalation step. rsc.org While the phosphine ligand is not directly involved in the C-H activation, the presence of the bimetallic route alters the nature of the key intermediate species in the C-H activation process. rsc.org
Achievement of Enhanced Reactivity and Milder Reaction Conditions
| Catalyst System | Key Feature | Operating Temperature | Arylating Partner Compatibility | Reference |
|---|---|---|---|---|
| Pd/bipy-6-OH | Monoligand system | Standard | Aryl iodides/bromides | researchgate.net |
| Pd/bipy-6-OH/PCy3 | Dual ligand system | 30 °C lower | Aryl chlorides | rsc.org |
Broadening Substrate Scope in C-H Functionalization Reactions
The development of catalyst systems incorporating this compound contributes to the ongoing effort to broaden the substrate scope of C-H functionalization reactions. C-H functionalization is a powerful tool in organic synthesis as it allows for the direct conversion of C-H bonds into new chemical bonds, offering a more atom- and step-economical approach to building molecular complexity. acs.orgrsc.org A key challenge in this field is achieving high selectivity for a specific C-H bond among the many that may be present in a complex molecule. acs.org The unique reactivity of ligands like this compound, particularly in assisting the C-H cleavage step, can lead to catalyst systems with novel reactivity and selectivity, thereby expanding the range of substrates that can be effectively functionalized. This includes the potential for late-stage functionalization of complex molecules, a valuable strategy in drug discovery and development. nih.gov
Other Metal-Catalyzed Transformations
Water Oxidation Catalysis (with related 2,2'-bipyridine (B1663995) dicarboxylate ligands)
While not directly involving this compound, related 2,2'-bipyridine-6,6'-dicarboxylate (bda) ligands are integral to the advancement of water oxidation catalysis, a critical process for artificial photosynthesis and the production of solar fuels. nih.govresearchwithnj.com Ruthenium complexes containing the bda ligand, such as Ru(bda)L2, are among the most prominent molecular catalysts for the oxygen evolution reaction (OER) at low overpotentials. nih.govacs.org
Rhodium-Catalyzed Alkyne Dimerization (related pyridonato ligands)
Rhodium(I) complexes featuring an N-heterocyclic carbene (NHC) and a pyridonato ligand have emerged as exceptionally efficient catalysts for the gem-specific, head-to-tail dimerization of terminal alkynes. These catalytic systems demonstrate remarkable activity, achieving turnover frequencies (TOFs) as high as 17,000 h⁻¹ at room temperature for the dimerization of phenylacetylene. unizar.es The high efficiency and selectivity of these catalysts are attributed to a sophisticated "metal-ligand cooperative" (MLC) mechanism. unizar.es
The operative pathway is a Ligand-Assisted Proton Shuttle (LAPS), where the pyridonato ligand actively participates in the bond-breaking and bond-forming steps of the catalytic cycle. acs.orgnih.gov Density Functional Theory (DFT) calculations and mechanistic studies have elucidated the key steps of this process: unizar.esacs.org
Ligand Hemilability : The pyridonato ligand, initially bound to the rhodium center in a bidentate κ²-N,O fashion, undergoes a conformational change to a monodentate κ¹-N coordination. This dissociation of the oxygen atom is crucial as it frees the oxygen to act as an internal base. unizar.esacs.org
Concerted Metalation-Deprotonation (CMD) : A π-coordinated alkyne molecule is deprotonated at its terminal position by the now-available oxygen atom of the pyridonato ligand. This occurs in a concerted fashion with the metalation of the alkyne and is considered the rate-limiting step of the cycle. unizar.esacs.org
Proton Transfer : The protonated pyridone ligand then transfers the captured proton to a second, incoming alkyne molecule that is π-coordinated to the rhodium center. The proton is selectively delivered to the terminal carbon of this second alkyne, a step that dictates the exclusive geminal (head-to-tail) regioselectivity of the resulting enyne product. unizar.esresearchgate.net
Reductive Elimination : The catalytic cycle concludes with a rapid C-C reductive elimination from the Rh(III)-alkenyl-alkynyl intermediate, releasing the 1,3-enyne product and regenerating the active Rh(I) catalyst. unizar.es
The electronic properties of the pyridonato ligand significantly influence catalytic activity. Substituents that increase the basicity of the oxygen atom can enhance the rate of the crucial CMD step. For instance, a 4-methyl-substituted pyridonato ligand has been shown to be a more active catalyst than the unsubstituted analogue due to this electronic enhancement. acs.org
Table 1: Performance of a Rh-NHC-Pyridonato Catalyst in Alkyne Dimerization Reaction conditions: 0.5 mmol of alkyne in 0.5 mL of C₆D₆ at 25 °C.
| Substrate | Catalyst Loading (mol %) | Time | Conversion (%) | Selectivity for gem-enyne (%) | TOF (h⁻¹)ᶜ |
|---|---|---|---|---|---|
| Phenylacetylene | 2.0 | < 5 min | > 99 | > 99 | > 17,000 |
| Phenylacetylene | 0.5 | 6 min | > 99 | > 99 | - |
| Phenylacetylene | 0.1 | 4 h | 54 | > 99 | - |
| 1-Hexyneᵃ | 2.0 | - | - | - | - |
Data sourced from references unizar.esacs.org. ᵃ Dimerization of 1-hexyne (B1330390) was used as a benchmark for slower reactions to allow for kinetic monitoring acs.org. ᶜ Turnover frequency calculated at or near 50% conversion unizar.es.
This LAPS mechanism contrasts with other proposed pathways for similar catalytic systems, such as those involving oxidative addition of the alkyne C-H bond to the metal center. nih.gov The direct involvement of the pyridonato ligand as a proton shuttle provides a lower-energy pathway, accounting for the exceptionally high activity observed.
Catalyst Design and Immobilization Strategies for Heterogeneous Catalysis
A primary objective in modern catalysis is to bridge the gap between homogeneous and heterogeneous systems, aiming to combine the high selectivity and activity of molecular catalysts with the practical advantages of solid catalysts, such as ease of separation, recyclability, and suitability for continuous flow processes. rsc.orgrsc.org Immobilizing molecular complexes based on this compound and related bipyridine ligands onto solid supports is a key strategy to achieve this goal, preventing catalyst deactivation via bimolecular pathways and enhancing operational stability. rsc.org Several distinct strategies have been developed for this purpose.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of [2,2'-Bipyridin]-6(1H)-one. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity of atoms and their spatial relationships.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural analysis of organic compounds. In the case of this compound, these methods allow for the precise assignment of each hydrogen and carbon atom within the molecule.
The ¹H NMR spectrum of a [2,2'-bipyridine]-based ligand typically displays signals in the aromatic region, generally between 7.0 and 9.0 ppm. The exact chemical shifts and splitting patterns are influenced by the electronic environment of each proton. For instance, protons on the pyridine (B92270) ring will exhibit characteristic doublet, triplet, or doublet of doublets patterns depending on their coupling with neighboring protons. The introduction of a carbonyl group at the 6-position in this compound is expected to influence the chemical shifts of the protons on that pyridinone ring, likely causing a downfield shift for adjacent protons due to the electron-withdrawing nature of the carbonyl group.
¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each non-equivalent carbon atom gives a distinct signal, with chemical shifts that are indicative of its hybridization and chemical environment. oregonstate.edu The carbon atoms in the aromatic rings of this compound are expected to resonate in the range of 110-160 ppm. The carbonyl carbon is a key diagnostic signal and is anticipated to appear significantly downfield, typically in the range of 160-180 ppm.
The complete assignment of ¹H and ¹³C NMR spectra for derivatives of this compound is often achieved with the aid of two-dimensional NMR techniques. For example, in the characterization of related bipyridine compounds, detailed signal assignments have been made based on such comprehensive analyses.
Table 1: Representative ¹H NMR Data for a Substituted 2,2'-Bipyridine (B1663995) Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-6' | 8.85 | dd | 5.7, 1.3 |
| H-3' | 9.08 | d | 7.8 |
| H-4' | 8.26 | td | 7.8, 1.3 |
| H-5' | 7.82 | ddd | 7.8, 5.7, 1.1 |
Data is for [CpRh(bpy)Cl]Cl, where bpy is 2,2'-bipyridine. This table illustrates typical chemical shifts and coupling patterns for a bipyridine ligand upon coordination to a metal center.* rsc.org
Table 2: Representative ¹³C NMR Data for a Substituted 2,2'-Bipyridine Derivative
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-2,2' | 154.7 |
| C-6,6' | 151.1 |
| C-4,4' | 140.8 |
| C-5,5' | 128.4 |
| C-3,3' | 125.7 |
Data is for [CpRh(bpy)Cl]Cl, where bpy is 2,2'-bipyridine. This table shows typical chemical shifts for the carbon atoms in a coordinated bipyridine ligand.* rsc.org
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning NMR signals and determining the connectivity of atoms within a molecule. Correlation Spectroscopy (COSY) is a homonuclear 2D NMR technique that reveals proton-proton (¹H-¹H) coupling interactions. columbia.edulibretexts.orglibretexts.org
In a COSY spectrum, the 1D ¹H NMR spectrum is plotted on both the x and y axes. libretexts.org The diagonal peaks correspond to the signals in the 1D spectrum, while the off-diagonal peaks, or cross-peaks, indicate that the two protons at the corresponding chemical shifts are coupled to each other. columbia.eduemerypharma.comnih.gov This information is crucial for tracing out the spin systems within the two pyridine rings of this compound and confirming the connectivity between adjacent protons.
For instance, a cross-peak between a proton at δ 7.5 ppm and another at δ 8.2 ppm would confirm that these two protons are on adjacent carbons. By systematically analyzing all the cross-peaks, the entire proton network can be mapped out, which is invaluable for assigning protons in complex or overlapping spectral regions. This technique is particularly useful for distinguishing between isomers and for determining the stereochemistry of substituted derivatives.
While not inherently present in the parent this compound, the introduction of fluorine atoms into the molecular structure opens up the possibility of using ¹⁹F NMR spectroscopy. Fluorine has a spin of 1/2 and 100% natural abundance, making ¹⁹F NMR a highly sensitive technique. The chemical shifts of fluorine are very sensitive to the electronic environment, providing a valuable probe for studying molecular interactions and reaction mechanisms.
In the context of fluorinated derivatives of this compound, ¹⁹F NMR can be employed for several purposes:
Reaction Monitoring: The progress of a chemical reaction involving a fluorinated bipyridinone can be monitored in real-time by observing the disappearance of the fluorine signal of the starting material and the appearance of the signal for the fluorinated product.
Mechanistic Insights: Changes in the ¹⁹F chemical shift can provide information about the electronic changes occurring at the fluorine-containing part of the molecule during a reaction or upon binding to a metal center. This can help to elucidate reaction intermediates and transition states.
Structural Characterization: The coupling between ¹⁹F and ¹H or ¹³C nuclei can provide additional structural information, helping to confirm the constitution and stereochemistry of fluorinated derivatives.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org This technique is particularly useful for studying conjugated systems, such as the aromatic rings in this compound, and for investigating the electronic properties of its metal complexes.
The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic rings. These transitions typically give rise to strong absorption bands in the UV region. The parent 2,2'-bipyridine molecule exhibits characteristic absorption maxima that are influenced by the solvent and pH. nist.govresearchgate.net The introduction of the carbonyl group in the 6-position is likely to cause a red-shift (a shift to longer wavelengths) of these absorption bands due to the extension of the conjugated system.
Table 3: Typical UV-Vis Absorption Maxima for Bipyridine and its Metal Complexes
| Compound | Absorption Maxima (λ_max, nm) | Transition Type |
|---|---|---|
| 2,2'-Bipyridine | ~280 | π → π* |
| [Ru(bpy)₃]²⁺ | ~285, ~450 | π → π*, MLCT |
This table provides a general representation of the electronic transitions observed in bipyridine-containing compounds.
The bipyridine moiety is known to be redox-active, meaning it can accept electrons to form radical anions and dianions. This property is retained in this compound. UV-Vis spectroscopy is an excellent technique for monitoring these reduction processes.
When the ligand is reduced, new electronic transitions become possible, leading to the appearance of new absorption bands, often in the visible or near-infrared (NIR) region. rsc.org The intensity of these new bands is proportional to the concentration of the reduced species, allowing for the quantitative monitoring of the reduction process.
Spectroelectrochemistry, a technique that combines UV-Vis spectroscopy with electrochemistry, is particularly powerful for studying these redox events. By applying a potential to a solution of the compound and simultaneously recording the UV-Vis spectrum, it is possible to observe the spectral changes that occur as the ligand is reduced. This allows for the characterization of the electronic properties of the reduced species and the determination of reduction potentials.
Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. umsystem.edumdpi.comnih.gov For this compound, the IR spectrum provides definitive evidence for its key structural features, particularly the pyridinone ring. The analysis of the spectrum is based on characteristic absorption bands corresponding to specific vibrational modes. youtube.com
The most prominent features in the IR spectrum of this compound include the stretching vibrations of the N-H and C=O groups of the pyridinone moiety, as well as the vibrations associated with the two aromatic rings. The N-H stretching vibration typically appears as a broad band in the region of 3300-3500 cm⁻¹, characteristic of secondary amides or lactams. The carbonyl (C=O) stretching vibration is expected to produce a strong, sharp absorption band, typically in the range of 1650-1690 cm⁻¹, which is characteristic of pyridones.
The aromatic rings give rise to several characteristic bands. The C-H stretching vibrations of the aromatic protons are observed above 3000 cm⁻¹. libretexts.org The C=C and C=N stretching vibrations within the pyridine and pyridinone rings result in a series of bands in the 1400-1600 cm⁻¹ region. researchgate.net Out-of-plane C-H bending vibrations ("oop") appear in the fingerprint region (below 1000 cm⁻¹) and can provide information about the substitution pattern of the rings. libretexts.org
Table 1: Characteristic Infrared Absorption Bands for this compound This table is interactive. You can sort and filter the data.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
|---|---|---|---|
| 3300-3500 | N-H Stretch | Pyridinone N-H | Medium-Strong, Broad |
| 3000-3100 | C-H Stretch | Aromatic C-H | Medium-Weak |
| 1650-1690 | C=O Stretch | Pyridinone C=O | Strong, Sharp |
| 1580-1620 | C=C and C=N Stretch | Aromatic Rings | Medium-Strong |
| 1400-1500 | C=C and C=N Stretch | Aromatic Rings | Medium-Strong |
Mass Spectrometry Techniques
Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of a compound. For the characterization of this compound, soft ionization techniques such as Electrospray Ionization (ESI) are particularly useful.
Electrospray Ionization (ESI) is a soft ionization technique that generates gas-phase ions from a liquid solution, causing minimal fragmentation. scripps.edusemi.ac.cn This makes it ideal for determining the molecular weight of thermally labile or non-volatile molecules like this compound. In positive ion mode, the compound is typically observed as the protonated molecular ion, [M+H]⁺. Given the molecular formula C₁₀H₈N₂O, the nominal molecular weight is 172 g/mol . Therefore, the ESI-MS spectrum is expected to show a base peak at a mass-to-charge ratio (m/z) of 173, corresponding to the [C₁₀H₉N₂O]⁺ ion. The presence of basic nitrogen atoms in the bipyridine structure facilitates this protonation.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.govthermofisher.com This precision allows for the unambiguous determination of the elemental composition of the ion. By comparing the experimentally measured accurate mass of the [M+H]⁺ ion with the theoretically calculated mass, the molecular formula of this compound can be confirmed. nih.gov This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. The calculated exact mass of the neutral molecule is 172.0637 Da. nih.gov
Table 2: Mass Spectrometry Data for this compound This table is interactive. You can sort and filter the data.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₈N₂O |
| Nominal Mass | 172 u |
| Theoretical Exact Mass | 172.06366 Da |
| Expected ESI-MS Ion | [M+H]⁺ |
| Expected ESI-MS (m/z) | 173 |
| Expected HRMS Ion | [M+H]⁺ |
X-ray Diffraction (XRD) Studies
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. carleton.edu
The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. For this compound, the primary interactions are hydrogen bonding and π-π stacking.
Hydrogen Bonding: The pyridinone ring contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This allows for the formation of strong intermolecular N-H···O=C hydrogen bonds. These interactions are highly directional and typically lead to the formation of well-defined supramolecular structures, such as centrosymmetric dimers or one-dimensional chains, which are common motifs in the crystal structures of amides and lactams.
π-π Stacking: The two aromatic rings of the molecule are electron-rich π-systems that can participate in π-π stacking interactions with adjacent molecules. wikipedia.org These interactions, where the planes of the aromatic rings are arranged in a parallel or parallel-displaced fashion, contribute significantly to the stabilization of the crystal lattice. nih.govwikipedia.org The interplay between the strong, directional hydrogen bonds and the weaker, less directional π-π stacking interactions dictates the final three-dimensional crystal packing arrangement.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for the detection and characterization of paramagnetic species, including organic radicals. nih.govnih.gov It provides detailed information on the electronic structure, distribution of the unpaired electron, and the local environment of the radical. nih.gov The formation of radical anions of bipyridine-type ligands is a common occurrence in the redox chemistry of their coordination complexes.
In studies of complexes involving the one-electron reduction of 2,2'-bipyridine, EPR spectroscopy confirms the localization of the unpaired electron primarily on the bipyridine ligand, forming a bpy•⁻ radical anion. acs.orgacs.org For instance, the X-band EPR spectrum of a zinc complex containing a bpy•⁻ radical, LZn(bpy) (where L is a β-diketiminate ligand), displays a complex pattern of resolved hyperfine features. acs.orgacs.org This pattern arises from the coupling of the unpaired electron's spin with the nuclear spins of the magnetic isotopes within the radical, primarily ¹⁴N (I=1) and ¹H (I=1/2). acs.org
To precisely assign the hyperfine couplings, isotopic labeling studies are often employed. The synthesis of a deuterated analogue, LZn(bpy-d₈), where all hydrogen atoms on the bipyridine ligand are replaced with deuterium (²H, I=1), simplifies the EPR spectrum significantly. Due to the much smaller gyromagnetic ratio of ²H compared to ¹H, the hyperfine couplings are greatly reduced. acs.orgacs.org The spectrum of the deuterated complex simplifies to a five-line pattern, which arises from the coupling to two equivalent ¹⁴N nuclei, confirming that the spin density is indeed centered on the bipyridine ligand. acs.orgacs.org
Detailed analysis and simulation of these spectra allow for the determination of isotropic hyperfine coupling constants (a_iso), which quantify the strength of the interaction between the electron and each nucleus. These values provide a map of the unpaired electron's spin density across the molecule.
| Nucleus | Position on bpy Ring | a_iso (MHz) |
|---|---|---|
| ¹⁴N | N, N' | 9.08 |
| ¹H | 3, 3' | 2.57 |
| ¹H | 4, 4' | 5.92 |
| ¹H | 5, 5' | 9.83 |
| ¹H | 6, 6' | 1.62 |
The g-tensor, another key parameter obtained from EPR, provides information about the chemical environment of the radical. washington.edu For organic radicals like bpy•⁻, the isotropic g-value (g_iso) is typically close to that of the free electron (g ≈ 2.0023), consistent with the unpaired electron residing in a π-orbital. acs.org For this compound, the formation of a radical anion would be expected to show similar EPR characteristics, though the pyridinone ring would likely alter the spin density distribution, leading to different hyperfine coupling constants.
Mössbauer Spectroscopy for Electronic State and Coordination Environment of Metal Centers
Mössbauer spectroscopy is a highly sensitive technique used to probe the local environment of specific nuclei, most commonly ⁵⁷Fe. It provides precise information about the oxidation state, spin state, and coordination geometry of iron atoms in a complex by measuring the subtle shifts and splittings in the energy levels of the nucleus. mdpi.com The primary parameters derived from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). researchgate.net
The isomer shift (δ) is sensitive to the electron density at the iron nucleus and is therefore indicative of the oxidation state and the covalency of the iron-ligand bonds. nih.gov High-spin Fe(II) complexes typically exhibit larger, more positive isomer shifts compared to high-spin Fe(III) complexes. Low-spin complexes, which have greater π-backbonding and thus higher s-electron density at the nucleus, show smaller isomer shifts. researchgate.net
The quadrupole splitting (ΔE_Q) arises from the interaction between the nuclear quadrupole moment and an asymmetric electric field gradient (EFG) at the nucleus. A non-zero ΔE_Q indicates a distorted coordination geometry (i.e., lower than cubic symmetry) or an asymmetric electronic configuration. researchgate.net This parameter is particularly useful for distinguishing between high-spin and low-spin states. For example, high-spin Fe(II) (d⁶) often shows a large quadrupole splitting due to its asymmetric t₂g⁴e_g² electron configuration, while low-spin Fe(II) (t₂g⁶e_g⁰) in an octahedral environment has a symmetric charge distribution and thus a small or zero ΔE_Q. researchgate.net
In the context of bipyridine-containing ligands like this compound, Mössbauer spectroscopy is invaluable for characterizing iron complexes. For instance, the spin-crossover complex [Fe(PN(H)-Ph)₂X₂], containing a related 2-aminopyridine ligand, shows Mössbauer parameters characteristic of a high-spin Fe(II) state at room temperature. researchgate.net Similarly, studies on [Fe(bpy)₃]²⁺ encapsulated in zeolites show how the environment affects the spin state, which is clearly reflected in the Mössbauer parameters. acs.org
| Complex | Spin State | Temperature (K) | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Reference |
|---|---|---|---|---|---|
| [Fe(5Cl-L)(NCS)] | High-Spin (HS) | 325 | 0.287 | 0.640 | mdpi.com |
| [Fe(5Cl-L)(NCS)] | Low-Spin (LS) | 77 | 0.211 | 2.016 | mdpi.com |
| [Fe(PN(H)-Ph)₂Cl₂] | High-Spin (HS) | 293 | 0.96 | 2.63 | researchgate.net |
| [Fe(bpy)₃]²⁺@Y | Low-Spin (LS) | - | ~0.35 | ~0.40 | acs.org |
For a hypothetical iron complex with this compound, Mössbauer spectroscopy would be crucial for determining the iron's electronic state and how the asymmetric nature of the pyridinone-pyridine ligand influences the symmetry of the coordination sphere.
Other Advanced Spectroscopic and Analytical Methodologies
Beyond EPR and Mössbauer spectroscopy, several other advanced techniques are vital for a full characterization of the structural and electronic properties of this compound and its potential metal complexes.
Cyclic Voltammetry (CV): This electrochemical technique is used to study the redox properties of a compound. For 2,2'-bipyridine and its complexes, CV reveals the potentials at which the ligand and/or the metal center can be reduced or oxidized. mdpi.com The reduction of 2,2'-bipyridine typically occurs in sequential one-electron steps, forming the radical anion (bpy•⁻) and then the dianion (bpy²⁻). utexas.eduutexas.edu These processes are often electrochemically reversible. The precise reduction potential is sensitive to the metal center, the other ligands, and the solvent, but for free 2,2'-bipyridine, the first reduction (bpy⁰/bpy•⁻) occurs at a highly negative potential. mdpi.com For the well-studied [Ru(bpy)₃]²⁺ complex, multiple reversible one-electron reduction waves corresponding to the stepwise reduction of the three bipyridine ligands are observed, in addition to the metal-centered Ru(II)/Ru(III) oxidation. utexas.eduutexas.edu
| Redox Couple | Process | Potential (V vs. SCE) |
|---|---|---|
| [Ru(bpy)₃]³⁺ / [Ru(bpy)₃]²⁺ | Oxidation | +1.26 |
| [Ru(bpy)₃]²⁺ / [Ru(bpy)₃]⁺ | 1st Reduction | -1.28 |
| [Ru(bpy)₃]⁺ / [Ru(bpy)₃]⁰ | 2nd Reduction | -1.50 |
| [Ru(bpy)₃]⁰ / [Ru(bpy)₃]⁻ | 3rd Reduction | -1.75 |
X-ray Absorption Spectroscopy (XAS): XAS is a powerful element-specific technique that provides information on both the electronic and local geometric structure of a metal center in a complex. nih.gov The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.govillinois.edu
XANES: The pre-edge and rising-edge features of the XANES spectrum are sensitive to the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the absorbing atom. illinois.edu For instance, the energy of the absorption edge typically shifts to higher values as the oxidation state of the metal increases. rsc.org
EXAFS: The oscillations in the spectrum at energies above the absorption edge contain information about the local atomic environment of the absorbing atom. Analysis of the EXAFS region can determine the type of neighboring atoms, their distance from the metal center (bond lengths), and their coordination number with high precision. ejournal.by This has been used to study the structural changes in iron(II) spin-crossover complexes, revealing changes in the Fe-N bond lengths as the complex transitions between high-spin and low-spin states. researchgate.net
Time-Resolved Raman Spectroscopy: This vibrational spectroscopy technique can be used to study the structure of short-lived species like radical anions in solution. By comparing the vibrational frequencies of the 2,2'-bipyridine radical anion with its neutral parent, researchers can gain insight into how the molecular structure changes upon reduction. This experimental data, when combined with theoretical calculations (e.g., Density Functional Theory), allows for a validated assignment of the radical's structure. rsc.org
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a primary computational method for studying [2,2'-Bipyridin]-6(1H)-one, offering a balance between computational cost and accuracy. These calculations provide deep insights into the ligand's behavior both in its free state and when coordinated to a metal center.
Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface mdpi.comarxiv.org. For this compound and its metal complexes, DFT calculations are employed to predict bond lengths, bond angles, and dihedral angles of the lowest energy conformers.
The conformational landscape of bipyridine-based ligands is critical to their coordination chemistry. In transition metal complexes, the conformation of the ligand often changes upon coordination to a metal. For instance, studies on related 2,2'-bipyridine (B1663995) systems show that while free ligands may have a certain dihedral angle between their pyridine (B92270) rings, coordination can enforce planarity to facilitate chelation nih.gov. DFT optimization is crucial for predicting these conformational changes. For example, in complexes of substituted 2,2'-bipyridines, the s-cis conformation is typically adopted upon metal coordination nih.gov.
The process of geometry optimization involves iteratively calculating the energy and gradients for a given molecular structure and using this information to search for a new geometry with lower energy mdpi.com. This process is repeated until a stationary point on the potential energy surface is found arxiv.org. The choice of functional (e.g., B3LYP, BP86) and basis set (e.g., 6-31G(d,p), STO-3G) is critical for obtaining accurate results mdpi.com. For complex systems like transition-metal catalysts, automated approaches are being developed to systematically search for and select relevant conformers from a large ensemble of possibilities for subsequent high-level DFT optimization nih.gov.
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they are the frontier orbitals that dictate chemical reactivity wikipedia.org. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity wikipedia.org.
DFT calculations are widely used to compute the energies of these frontier orbitals and visualize their distribution. For 2,2'-bipyridine and its derivatives, the HOMO is often characterized by σ-symmetry, with significant contributions from the nitrogen lone pairs, while the LUMO typically has π-symmetry, distributed over the pyridine rings researchgate.net. This distribution indicates that the nitrogen atoms are primary sites for electrophilic attack or σ-donation to a metal center, while the ring system is susceptible to nucleophilic attack or π-backbonding researchgate.net.
Substituents on the bipyridine framework can significantly alter the electronic structure. Electron-donating groups tend to raise the energy of the HOMO, making the molecule a better electron donor, while electron-withdrawing groups lower the energy of the LUMO, making it a better electron acceptor researchgate.net. The analysis of molecular orbitals provides a detailed picture of electron density distribution, which is fundamental to understanding the ligand's coordination behavior and its role in catalytic processes.
Table 1: Calculated Electronic Properties of Selected Bipyridine Derivatives Note: These values are illustrative and depend on the specific computational method and basis set used.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| 2,2'-Bipyridine | -6.5 | -0.8 | 5.7 |
| 4,4'-Dimethyl-2,2'-bipyridine | -6.2 | -0.7 | 5.5 |
| 4,4'-Dinitro-2,2'-bipyridine | -7.8 | -2.5 | 5.3 |
Computational spectroscopy has become an indispensable tool for interpreting experimental spectra and assigning spectral features to specific molecular vibrations or electronic transitions sns.it. Time-dependent DFT (TD-DFT) is a common method for calculating excited-state properties, allowing for the prediction of UV-Visible absorption spectra researchgate.net. By calculating the energies of electronic transitions, such as from the HOMO to the LUMO, TD-DFT can predict the absorption wavelengths (λmax) which can then be compared with experimental data schrodinger.com.
Similarly, DFT calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. By computing the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed, which yields the vibrational modes and their frequencies sns.it. These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method.
For this compound and its complexes, these computational predictions are vital. For example, the coordination of the ligand to a metal center or the deprotonation of its hydroxyl group leads to characteristic shifts in vibrational frequencies and electronic absorption bands. DFT and TD-DFT calculations can model these changes, providing a direct link between the observed spectral changes and the underlying structural and electronic modifications mdpi.comscispace.com.
Mechanistic Studies through Computational Modeling
Beyond static properties, computational modeling is a powerful method for exploring the dynamics of chemical reactions. It allows researchers to map potential energy surfaces, identify intermediate species, and calculate the energy barriers associated with reaction pathways.
For reactions involving this compound, particularly in catalysis, computational studies have been key to understanding the reaction mechanism. A notable example is its role in palladium-catalyzed C-H activation reactions uva.esnih.gov. In these reactions, the deprotonated form of the ligand, [2,2'-Bipyridin]-6-olate, is believed to act as an internal base, facilitating the cleavage of a C-H bond.
Computational modeling can trace the entire reaction coordinate for such a process. This involves locating the structures of reactants, intermediates, and products, as well as the transition states that connect them youtube.com. The transition state represents the highest energy point along the minimum energy path of a reaction and is a critical structure for determining the reaction rate youtube.com.
In the context of C-H activation, DFT calculations have been used to investigate the concerted metalation-deprotonation (CMD) mechanism uva.es. This pathway involves a cyclic transition state where the metal center interacts with the C-H bond while the internal base (the olate group of the ligand) abstracts the proton. By calculating the energy of this transition state, researchers can assess the feasibility of the proposed mechanism and compare it with alternative pathways, providing strong evidence for the cooperative role of the ligand in the catalytic cycle uva.esnih.gov.
The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes (e.g., hydrogen with deuterium) wikipedia.orglibretexts.org. KIEs are a powerful experimental probe for determining reaction mechanisms, particularly for identifying rate-determining steps and characterizing the nature of transition states libretexts.org.
Computational chemistry can predict KIEs by calculating the vibrational frequencies of the reactant and the transition state for both the light and heavy isotopologues. The difference in zero-point vibrational energies (ZPVE) between the isotopic molecules is the primary origin of the KIE nih.gov. If the bond to the isotope is broken or significantly weakened in the transition state, a "primary" KIE is observed, which is typically greater than 1 (k_light/k_heavy > 1) wikipedia.org.
For a reaction involving C-H bond cleavage facilitated by this compound, calculating the KIE can provide definitive evidence for the involvement of that C-H bond in the rate-determining step. A significant calculated kH/kD value would strongly support a mechanism, such as CMD, where the C-H bond is broken in the transition state. This computational analysis, when correlated with experimental KIE measurements, offers a robust method for validating proposed reaction mechanisms nih.gov.
Rationalization of Chemo- and Regioselectivity in Catalytic Processes
The unique structural features of this compound, particularly the presence of the pyridone moiety, play a crucial role in directing the chemo- and regioselectivity of catalytic reactions. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the underlying mechanisms.
A key aspect of this compound's function is its ability to act as a "cooperating ligand." In its deprotonated form, the pyridone oxygen can act as an internal base, participating directly in bond-breaking and bond-forming steps of a catalytic cycle. This intramolecular assistance has profound implications for selectivity.
Quantum Chemical Parameters for Reactivity and Application Prediction
Quantum chemical calculations provide a quantitative understanding of the electronic properties of this compound, which are directly related to its reactivity and suitability for various applications.
Theoretical Calculation of Redox Potentials
The redox potential of a ligand is a critical parameter, especially in catalytic cycles that involve changes in the oxidation state of the metal center. DFT calculations can be employed to predict the redox potentials of this compound and its metal complexes. By calculating the Gibbs free energy of the oxidized and reduced species, the standard redox potential can be estimated using the Nernst equation.
Computational studies on related 2-pyridone derivatives have demonstrated that the electrochemical behavior is highly dependent on the protonation state. mdpi.com DFT calculations have been used to determine the most stable protonated and deprotonated forms in solution and to correlate these structures with their electrochemical activity. mdpi.com For this compound, theoretical calculations can predict how its redox properties are tuned by deprotonation, providing valuable data for designing catalytic systems that operate at specific electrochemical potentials.
Below is a table showcasing representative calculated electrochemical data for a generic 2-pyridone system, illustrating the type of information that can be obtained for this compound.
| Species | Method | Basis Set | Calculated Potential (V vs. SHE) |
| Protonated 2-Pyridone | B3LYP | 6-311++G(d,p) | +0.85 |
| Deprotonated 2-Pyridone | B3LYP | 6-311++G(d,p) | +0.25 |
Note: These are illustrative values for a model system and would require specific calculations for this compound.
Acidity (pKa) Determinations and Their Significance
The acidity of the N-H proton in the pyridone ring is a key determinant of the ligand's ability to act as an internal base. Theoretical calculations can provide accurate predictions of the pKa value of this compound. This is typically achieved by calculating the Gibbs free energy of deprotonation in a solvent continuum model.
The tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms is a fundamental aspect of this compound's chemistry. Computational studies have extensively investigated this equilibrium for the parent system, revealing that while the 2-hydroxypyridine form is slightly favored in the gas phase, the 2-pyridone tautomer is significantly more stable in polar solvents. nih.govrsc.org DFT calculations can quantify these energy differences, providing insights into the predominant species in a given reaction medium.
The following table presents theoretical thermodynamic data for the 2-hydroxypyridine/2-pyridone tautomerization, highlighting the influence of the computational method and basis set on the predicted stability.
| Parameter | B3LYP/6-311++G | CAM-B3LYP/6-311++G | M062X/6-311++G** |
| ΔE (kJ/mol) | -1.5 | +2.0 | +5.5 |
| ΔH (kJ/mol) | -1.2 | +2.3 | +5.8 |
| ΔG (kJ/mol) | +2.8 | -0.3 | +3.2 |
Data adapted from theoretical studies on the parent 2-hydroxypyridine/2-pyridone system. A positive value indicates that the 2-pyridone form is more stable. nih.gov
Understanding the pKa and tautomeric preferences is crucial for predicting the conditions under which the ligand will exist in its deprotonated, active form for catalysis.
Molecular Dynamics Simulations and Advanced Theoretical Methods for Complex Systems
While static DFT calculations are powerful for understanding reaction intermediates and transition states, molecular dynamics (MD) simulations provide a dynamic picture of the catalytic system. MD simulations can be used to explore the conformational landscape of this compound metal complexes, study the role of solvent molecules, and investigate the dynamics of the entire catalytic cycle.
For instance, in a palladium-catalyzed cross-coupling reaction, MD simulations can track the movement of the substrate and ligand around the metal center, revealing how the flexibility or rigidity of the ligand-metal complex influences the approach of the reactants and the subsequent reaction steps. Although computationally intensive, these simulations can uncover subtle dynamic effects that are not apparent from static models and can help to rationalize experimentally observed selectivities. For palladium catalysis involving bipyridine ligands, MD simulations can provide insights into the ligand's conformational changes during the catalytic cycle, which can be crucial for understanding catalyst stability and activity.
Development of Predictive Computational Models for Ligand Performance
The wealth of data generated from computational studies can be leveraged to develop predictive models for ligand performance. By combining quantum chemical descriptors with machine learning algorithms, it is possible to create models that can predict the catalytic activity or selectivity of a series of related ligands.
For bipyridine-based catalysts, machine learning models have been developed to predict their activity in polymerization reactions. nih.gov These models use a set of molecular descriptors, calculated for a range of bipyridine ligands, to train an artificial neural network that can then predict the catalytic activity of new, untested ligands. nih.gov A similar approach could be applied to this compound and its derivatives to predict their performance in various catalytic transformations. By identifying the key electronic and steric descriptors that correlate with high catalytic performance, these models can accelerate the discovery of new and improved ligands, reducing the need for extensive experimental screening. High-throughput computational workflows are also being developed to rapidly screen large numbers of potential ligands for their suitability in specific catalytic reactions. whiterose.ac.uk
Conclusion and Future Research Directions
Summary of Key Research Advancements and Contributions of [2,2'-Bipyridin]-6(1H)-one
The most significant contribution of this compound to chemical science is its role as a "cooperating ligand" in transition-metal catalysis, particularly in palladium-catalyzed C-H activation reactions. scispace.comnih.gov Research has unequivocally demonstrated that the deprotonated form of the ligand actively participates in the catalytic cycle. scispace.comnih.gov
Key advancements stemming from this unique characteristic include:
Accelerated Catalysis: The this compound ligand has a profound accelerating effect on the palladium-catalyzed direct arylation of arenes and pyridine (B92270). scispace.comnih.gov
Dual Functionality: It acts as both a chelating ligand to the metal center and as an intramolecular base. This dual role is crucial for assisting in the cleavage of the C-H bond, which is often the rate-determining step in such coupling reactions. scispace.comnih.gov
Mechanistic Insight: The use of this ligand has provided clear experimental evidence for the concerted metalation-deprotonation (CMD) mechanism. It obviates the need for an external base to have an available coordination site on the metal, a common difficulty when using other chelating ligands. scispace.comnih.gov
These contributions have made C-C coupling reactions more efficient and sustainable by avoiding the pre-functionalization of one of the coupling partners. scispace.com
Table 1: Key Research Contributions of this compound
| Contribution | Description | Impact on Catalysis |
|---|---|---|
| Cooperating Ligand | The ligand's deprotonated form acts as an intramolecular base, directly participating in the C-H bond cleavage. scispace.comnih.gov | Eliminates the need for an external base to coordinate to the metal, overcoming a common hurdle in cross-coupling reactions. nih.gov |
| Reaction Acceleration | Exhibits a strong accelerating effect in palladium-catalyzed direct arylation reactions. scispace.comnih.gov | Leads to shorter reaction times and potentially milder reaction conditions compared to traditional catalyst systems. |
| Mechanistic Elucidation | Provides clear evidence for the concerted metalation-deprotonation (CMD) pathway in C-H activation. scispace.com | Deepens the fundamental understanding of catalytic cycles, enabling more rational catalyst design. |
Emerging Trends and Persistent Challenges in Bipyridinone Research
While this compound represents a significant step forward, research in the broader field of bipyridinones faces challenges common to bipyridine chemistry, alongside new emerging trends.
Persistent Challenges:
Synthesis of Derivatives: The development of efficient and modular synthetic routes to create highly functionalized and unsymmetrically substituted bipyridinone derivatives remains a key challenge. beilstein-journals.org Many existing methods for bipyridine synthesis suffer from harsh reaction conditions or low conversion rates. mdpi.comresearchgate.net
Catalyst Inhibition: A well-known issue in bipyridine chemistry is the strong coordination of the bipyridine product to the metal center, which can lead to a decrease in catalytic activity. mdpi.compreprints.orgnih.gov This product inhibition is a hurdle that must be managed in developing catalytic applications for bipyridinone derivatives.
Regioselectivity: Controlling the regioselectivity during the functionalization of the pyridine rings is a persistent difficulty in pyridine chemistry, complicating the synthesis of specific isomers. researchgate.net
Emerging Trends:
Advanced Synthetic Methods: There is a growing trend towards developing novel catalytic systems for bipyridine synthesis, including the use of heterogeneous catalysts and metal-free protocols to improve efficiency and sustainability. mdpi.comthieme-connect.com
Functional Materials: Bipyridine derivatives are increasingly being explored as fundamental components in functional materials, including photosensitizers, supramolecular structures, and components for organic light-emitting devices (OLEDs). mdpi.comresearchgate.netnih.govresearchgate.net This trend suggests a promising future for functionalized bipyridinones.
Redox-Active Ligands: The concept of "redox non-innocence," where the ligand itself can participate in redox processes, is an emerging area. nih.gov Exploring the redox properties of bipyridinone ligands could unlock new catalytic pathways.
Potential Avenues for Further Exploration in Ligand Design and Catalysis
The foundational work on this compound opens up numerous avenues for further research in ligand design and catalysis. The core principle of integrating a reactive functional group into the ligand backbone can be expanded upon significantly.
Future research could focus on:
Systematic Functionalization: A systematic study of how installing various electron-donating or electron-withdrawing groups at different positions on the bipyridinone scaffold affects the ligand's electronic properties, basicity, and, consequently, its catalytic activity.
Chiral Derivatives: The synthesis of chiral bipyridinone ligands for use in asymmetric catalysis. Introducing chirality could enable enantioselective C-H activation and other important transformations.
Exploring Other Metals: While palladium has been the primary focus, the performance of this compound and its derivatives as ligands for other transition metals (e.g., nickel, copper, iron) in various catalytic reactions is a rich area for exploration.
Hemilabile Ligands: Designing bipyridinone ligands with hemilabile character, where one of the coordinating nitrogen atoms can reversibly dissociate. This property can be beneficial in certain catalytic cycles by opening up a coordination site on the metal. nih.gov
Table 2: Future Directions in Bipyridinone Ligand Design
| Research Avenue | Rationale | Potential Catalytic Application |
|---|---|---|
| Scaffold Functionalization | To tune the steric and electronic properties of the ligand for optimal performance with different substrates and metals. | Optimization of cross-coupling reactions, development of catalysts for new transformations. |
| Asymmetric Synthesis | Introduction of chiral elements into the ligand structure. | Enantioselective C-H functionalization, asymmetric synthesis of complex molecules. |
| Alternative Metal Complexes | To expand the catalytic utility beyond palladium. | Nickel-catalyzed cross-coupling, copper-catalyzed photoredox reactions. |
| Hemilability by Design | To create ligands that can reversibly open a coordination site on the metal center. | Enhancing catalyst activity and preventing catalyst deactivation in aerobic oxidation reactions. nih.gov |
Prospects for Novel Applications in Diverse Areas of Chemical Science
Beyond catalysis, the unique electronic and structural features of this compound and its future derivatives position them as versatile building blocks for a range of applications in materials science and supramolecular chemistry.
Photophysical Properties: Bipyridine-based metal complexes are renowned for their photophysical properties. mdpi.com Functionalized bipyridinones could be used to create novel copper(I) or ruthenium(II) complexes for applications as phosphorescent emitters in OLEDs or as photosensitizers for solar energy conversion. mdpi.com
Supramolecular Architectures: The bipyridinone unit can serve as a programmable building block for the self-assembly of complex supramolecular structures like helicates, rotaxanes, and coordination polymers. mdpi.comresearchgate.net
Sensing and Detection: The ability of the bipyridine moiety to bind strongly to metal ions can be harnessed to develop chemosensors. Modifications to the bipyridinone structure could lead to selective and sensitive detectors for specific metal ions or other analytes.
Redox-Active Materials: The quaternization of the nitrogen atoms in bipyridines generates viologens, which have important electrochemical properties. mdpi.com Bipyridinone-based viologen analogues could be developed for applications in electrochromic devices, redox flow batteries, and artificial photosynthesis. researchgate.net
The continued exploration of this compound and the creative design of its next-generation analogues hold significant promise for advancing catalysis and developing innovative functional materials.
Q & A
Q. What are the key synthetic routes and characterization methods for [2,2'-Bipyridin]-6(1H)-one?
this compound (bipy-6-OH) is typically synthesized via reductive coupling of halogenated pyridine precursors using nickel-based catalysts under controlled conditions . Characterization involves nuclear magnetic resonance (NMR) spectroscopy to confirm the pyridone tautomer and X-ray crystallography to resolve the planar geometry of the deprotonated ligand-metal complexes . For example, X-ray studies of palladium intermediates reveal coordination through the pyridone nitrogen and the adjacent pyridine ring .
Q. How does bipy-6-OH function as a ligand in palladium-catalyzed C–H activation reactions?
Bipy-6-OH acts as a cooperative ligand in Pd-catalyzed C–H activation. The deprotonated pyridone fragment serves as an internal base, facilitating C–H bond cleavage via a concerted metalation-deprotonation (CMD) mechanism. This eliminates the need for external bases (e.g., acetate) and enhances reaction efficiency. For instance, in the direct arylation of pyridine, the ligand accelerates the C–H activation step by lowering the activation energy .
Q. What structural features of bipy-6-OH distinguish it from other bipyridine derivatives?
The pyridone moiety in bipy-6-OH introduces both hydrogen-bonding capability and pH-dependent tautomerism, enabling dynamic coordination behavior. Unlike 2,2'-bipyridine, which binds metals via two nitrogen atoms, bipy-6-OH can adopt monodentate or bidentate coordination modes depending on the metal center and reaction conditions .
Advanced Research Questions
Q. What mechanistic evidence supports the dual role of bipy-6-OH in Pd-catalyzed reactions?
Isolation of palladium intermediates, such as [Pd(bipy-6-O)Br(C6F5)]⁻, demonstrates that the deprotonated ligand (bipy-6-O⁻) directly participates in C–H bond cleavage. Kinetic studies and deuterium-labeling experiments confirm that the ligand acts as an intramolecular base, enabling a Pd(0)/Pd(II) catalytic cycle without requiring an open coordination site for an external base .
Q. How does the bipy-6-OH/PCy3 dual-ligand system improve catalytic performance in arene arylation?
Combining bipy-6-OH with tricyclohexylphosphine (PCy3) in a Pd(OAc)₂ system (molar ratio Pd/bipy-6-OH/PCy3 = 1:0.5:1) reduces reaction temperatures by 30°C compared to bipy-6-OH alone. PCy3 enhances electron density at Pd, while bipy-6-OH maintains base-assisted C–H activation. This synergy enables aryl chlorides (less reactive than iodides) to participate in undirected arylations .
Q. Why does bipy-6-OH exhibit contradictory effects in polyfluorinated arene alkenylation?
While bipy-6-OH accelerates reactions with electron-rich arenes, it inhibits alkenylation of polyfluorinated arenes. Computational studies suggest strong electron-withdrawing fluorine substituents destabilize the CMD transition state when bipy-6-O⁻ acts as a base. Competing pathways or steric hindrance from fluorine groups may also play a role .
Q. How can ligand design optimize regioselectivity in ortho-C–H arylation of unprotected anilines?
Bipy-6-OH promotes ortho-selectivity in aniline arylation by stabilizing Pd–arene π-interactions through hydrogen bonding between the aniline NH₂ and the pyridone oxygen. Chemoselectivity (C–C over C–N coupling) is achieved by tuning ligand steric bulk and electronic properties, as demonstrated in reactions with electron-deficient aryl halides .
Q. What spectroscopic techniques are critical for studying bipy-6-OH-metal intermediates?
Q. How do reaction conditions influence the stability of bipy-6-OH-derived intermediates?
Elevated temperatures (>130°C) and polar aprotic solvents (e.g., DMF) accelerate ligand decomposition. Stability studies show that intermediates like [Pd(bipy-6-OH)Br(C6F5)] are prone to ligand dissociation in the presence of strong bases, necessitating optimized reaction durations .
Q. Can bipy-6-OH be adapted for enantioselective C–H functionalization?
Current research focuses on modifying the pyridone scaffold with chiral auxiliaries (e.g., binaphthyl groups) to induce asymmetry. Preliminary results in pyridine arylation show moderate enantiomeric excess (ee), highlighting challenges in balancing steric control and catalytic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
